molecular formula C16H16O2 B1359294 2-(4-Isopropylphenoxy)benzaldehyde CAS No. 909789-04-4

2-(4-Isopropylphenoxy)benzaldehyde

Cat. No.: B1359294
CAS No.: 909789-04-4
M. Wt: 240.3 g/mol
InChI Key: QVYKSNLEECHNNO-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)benzaldehyde is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol . It is a benzaldehyde derivative where the benzene ring is substituted with a 4-isopropylphenoxy group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)benzaldehyde typically involves the reaction of 4-isopropylphenol with 2-fluorobenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the fluorobenzaldehyde, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Isopropylphenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The phenoxy group can also interact with hydrophobic regions of biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)benzaldehyde
  • 2-(4-Ethylphenoxy)benzaldehyde
  • 2-(4-Tert-butylphenoxy)benzaldehyde

Uniqueness

2-(4-Isopropylphenoxy)benzaldehyde is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYKSNLEECHNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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